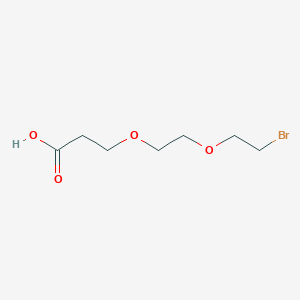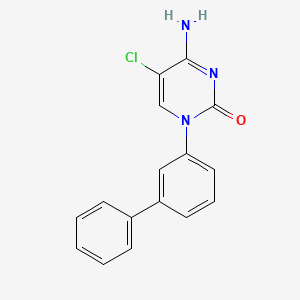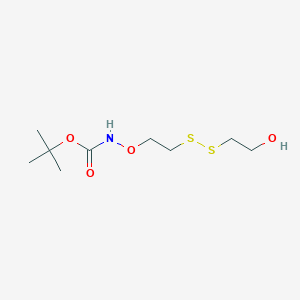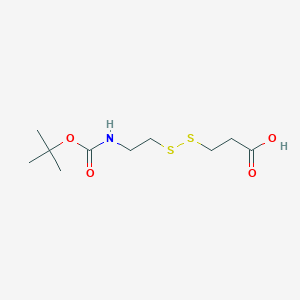
Bromo-PEG2-acid
Übersicht
Beschreibung
Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Synthesis Analysis
Bromo-PEG2-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis
The molecular structure of Bromo-PEG2-acid consists of a bromo group at one end and a carboxyl group at the other . The compound contains two PEG units to help improve solubility .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG2-acid has an empirical formula of C7H13BrO4 . Its molecular weight is 241.08 . It is a liquid at room temperature and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Liquid-Phase Synthesis of Derivatives
Bromo-PEG2-acid is utilized in liquid-phase synthesis methods. For instance, 2-methyl-2-aryloxypropanoic acid derivatives were synthesized with high yields and purity using PEG-bound 2-bromo-2-methylpropanoate, demonstrating the potential of PEG derivatives in facilitating efficient synthesis processes (Huang et al., 2007).
Synthesis of Bromo-Polyglycol-Monomethacrylate
Catalytic and Reaction Medium Applications
Catalyst for Suzuki Reactions
PEG derivatives like Bromo-PEG2-acid are used in catalytic processes. For example, they are involved in Suzuki reactions of aryl bromides in water, demonstrating the role of PEG derivatives in promoting green chemistry by providing high yields and facilitating the recycling of catalysts (Jiang & Ragauskas, 2006).
PEG400 as Reaction Medium
PEG400, which can be related to Bromo-PEG2-acid derivatives, is used as a medium for reactions such as the condensation of amino pyridines with α-bromo ketones, highlighting its utility in optimizing reaction conditions and yielding desired products efficiently (Hiebel et al., 2014).
Block Copolymer Preparation
Preparation of Block Copolymers
Bromo-PEG2-acid is used in the preparation of diblock copolymers through reactions like the Diels–Alder reaction. This indicates its importance in the field of polymer chemistry and materials science, where it contributes to creating polymers with specific properties and applications (Durmaz et al., 2006).
Wirkmechanismus
Target of Action
Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It is often incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation .
Mode of Action
Bromo-PEG2-acid contains a bromide group at one end and a carboxylic acid at the other . The bromide group is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
The exact biochemical pathways affected by Bromo-PEG2-acid are dependent on the specific targets it is conjugated with. It is known that it can be used to create protac molecules . PROTAC molecules work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG2-acid are largely determined by its PEGylation. PEGylation is a process that attaches polyethylene glycol (PEG) to molecules and drugs to improve their solubility, stability, and safety . The hydrophilic PEG spacer in Bromo-PEG2-acid increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Bromo-PEG2-acid’s action is largely dependent on the specific molecules it is conjugated with. When used to create protac molecules, the result is the targeted degradation of specific proteins .
Action Environment
The action of Bromo-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid group . Additionally, the temperature can influence the rate of the reactions it is involved in . It is recommended to store Bromo-PEG2-acid at -20°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Bromo-PEG2-acid has potential applications in the field of chemical biology and medicinal chemistry . It can be used for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation . Examples of future applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Eigenschaften
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)